

# Spectroscopic Analysis of Methyl 6-hydroxy-5-nitronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 6-hydroxy-5-nitronicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-hydroxy-5-nitronicotinate**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data, computed values, and experimental data from its immediate precursor, 6-hydroxy-5-nitronicotinic acid, for comparative analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>5</sub>[1]
- Molecular Weight: 198.13 g/mol [1]
- CAS Number: 222970-61-8[1]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Data for **Methyl 6-hydroxy-5-nitronicotinate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.7	d	1H	H-2
~8.4	d	1H	H-4
~3.9	s	3H	-OCH <sub>3</sub>
~11-13 (broad)	s	1H	-OH

Experimental <sup>1</sup>H NMR Data for 6-Hydroxy-5-nitronicotinic acid (in DMSO-d<sub>6</sub>)[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.3	s (broad)	-	2H	-COOH & -OH
8.65	d	2.5	1H	H-4
8.38	d	2.5	1H	H-2

Predicted <sup>13</sup>C NMR Data for **Methyl 6-hydroxy-5-nitronicotinate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (ester)
~160	C-6
~145	C-2
~140	C-4
~130	C-5
~120	C-3
~53	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Predicted IR Data for **Methyl 6-hydroxy-5-nitronicotinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500 (broad)	Strong	O-H stretch (H-bonded)
~1730	Strong	C=O stretch (ester)
~1620	Medium	C=C stretch (aromatic)
1550 & 1350	Strong	N-O stretch (nitro group)
~1250	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Computed Mass Spectrometry Data for **Methyl 6-hydroxy-5-nitronicotinate**[\[1\]](#)

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	199.03494
[M+Na] <sup>+</sup>	221.01688
[M-H] <sup>-</sup>	197.02038
[M+NH <sub>4</sub> ] <sup>+</sup>	216.06148
[M+K] <sup>+</sup>	236.99082
[M+H-H <sub>2</sub> O] <sup>+</sup>	181.02492

Experimental Mass Spectrum Data for 6-Hydroxy-5-nitronicotinic acid[\[2\]](#)

Ion	m/z (Experimental)
[M+H] <sup>+</sup>	184
[M-H] <sup>-</sup>	183

## Experimental Protocols

### NMR Spectroscopy

A sample of **Methyl 6-hydroxy-5-nitronicotinate** (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ , 0.5-0.7 mL) in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak.

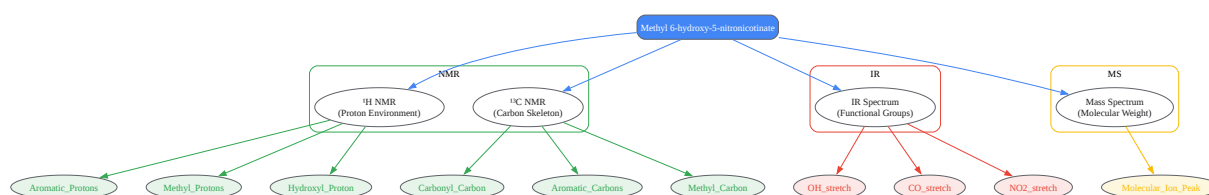
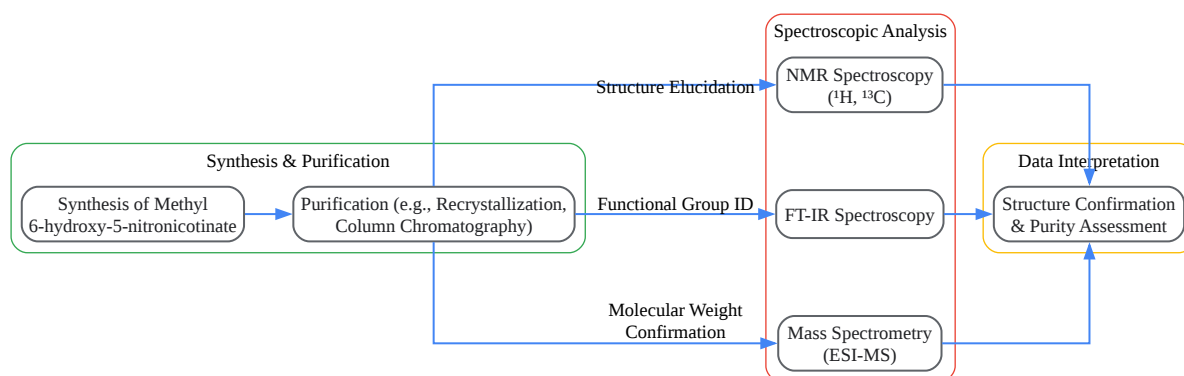
### FT-IR Spectroscopy

The solid sample would be analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.<sup>[3]</sup> The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.<sup>[3]</sup>

### Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample (approximately 10  $\mu\text{g/mL}$ ) would be prepared in a suitable solvent such as methanol or acetonitrile.<sup>[4]</sup> The solution is then introduced into the electrospray ionization source of a mass spectrometer.<sup>[5]</sup> The analysis can be performed in both positive and negative ion modes to observe protonated ( $[\text{M}+\text{H}]^+$ ) and deprotonated ( $[\text{M}-\text{H}]^-$ ) molecules, respectively. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Visualizations



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## References

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